ethyl 2-(isobutyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-(isobutyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C17H21F3N4O3S and its molecular weight is 418.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.12864620 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactivity
Research has delved into the synthesis and reactivity of compounds with structural similarities, focusing on their potential in creating novel molecules. For instance, studies have shown how ethyl derivatives related to the specified compound can be utilized in the synthesis of diverse heterocyclic structures, including pyrazoles and thiazoles, which are pivotal in the discovery of new drugs and materials. Such compounds have been found to possess fluorescent properties and potential as monocotyledonous inhibitors, indicating their significance in both chemical research and agricultural applications (Wu et al., 2006).
Structural Diversity and Properties
Further research has explored the structural diversity and properties of related compounds. The synthesis of complex structures from ethyl derivatives showcases the ability to produce compounds with varying biological and physical properties. This includes the investigation into compounds with potential fungicidal and plant growth regulation activities, indicating the broad spectrum of applications from agricultural to disease control (Minga, 2005).
Antimicrobial and Biological Activity
The antimicrobial and biological activity of these compounds has been a significant area of research. By modifying the ethyl derivative structure, researchers have synthesized compounds that exhibit antimicrobial activities against various bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents to combat resistant strains and address global health challenges (Desai, Bhatt, & Joshi, 2019).
Corrosion Inhibition
Interestingly, derivatives of the specified compound have also been studied for their potential in corrosion inhibition, particularly for protecting mild steel in industrial applications. This research not only extends the application of such compounds to the field of materials science but also underscores their versatility and importance in industrial processes (Dohare, Ansari, Quraishi, & Obot, 2017).
Properties
IUPAC Name |
ethyl 4-methyl-2-[2-methylpropyl-[2-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl]amino]-1,3-thiazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O3S/c1-6-27-15(26)13-10(4)21-16(28-13)24(8-9(2)3)14(25)11-7-12(17(18,19)20)22-23(11)5/h7,9H,6,8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZWETZVORMRRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(CC(C)C)C(=O)C2=CC(=NN2C)C(F)(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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